molecular formula C7H5ClN4 B504537 2-chloro-4-(1H-imidazol-1-yl)pyrimidine CAS No. 114834-03-6

2-chloro-4-(1H-imidazol-1-yl)pyrimidine

Cat. No. B504537
Key on ui cas rn: 114834-03-6
M. Wt: 180.59g/mol
InChI Key: AJNAMVHKXSFJFJ-UHFFFAOYSA-N
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Patent
US04849424

Procedure details

In anhydrous tetrahydrofuran, 680 mg of 2,4-dichloropyrimidine was substituted with 680 mg of imidazole. The reaction mixture was then treated according to the procedure of Example 5 to yield 840 mg of the 2-chloro-4-(1-imidazolyl)pyrimidine, recrystallized from a mixture of n-hexane and ethyl acetate, having a melting point of 127.5°-128° C.
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
680 mg
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then treated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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